molecular formula C17H21BO2 B13253761 4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane

Cat. No.: B13253761
M. Wt: 268.2 g/mol
InChI Key: IKZJADJCKLTIJR-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane is an organoboron compound known for its stability, low toxicity, and high reactivity. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane typically involves the reaction of 3-methylnaphthalene-2-boronic acid with pinacol in the presence of a dehydrating agent such as toluene . The reaction is carried out under reflux conditions to facilitate the formation of the boronate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.

    Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

    Medicine: Utilized in the synthesis of anticancer and antimicrobial agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane exerts its effects involves the formation of a boronate complex with the target molecule. This complex formation facilitates various chemical transformations, such as cross-coupling reactions, by stabilizing the transition state and lowering the activation energy .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 2-Naphthylboronic acid

Uniqueness

4,4,5,5-Tetramethyl-2-(3-methylnaphthalen-2-YL)-1,3,2-dioxaborolane is unique due to its high stability and reactivity, making it an ideal candidate for various chemical transformations. Its structural features, such as the presence of a naphthalene ring, enhance its ability to participate in π-π interactions, which are crucial in many organic synthesis applications .

Properties

Molecular Formula

C17H21BO2

Molecular Weight

268.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methylnaphthalen-2-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C17H21BO2/c1-12-10-13-8-6-7-9-14(13)11-15(12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3

InChI Key

IKZJADJCKLTIJR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2C

Origin of Product

United States

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